Computed LogP Shift of +0.61 Units Versus the Des‑Methyl Secondary Aniline Analogue (CAS 122862‑99‑1)
The target compound 2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol exhibits a computed octanol‑water partition coefficient (LogP) of 2.30, versus 1.69 for its closest des‑methyl analogue 2-((4-amino-2-(trifluoromethyl)phenyl)amino)ethanol (CAS 122862‑99‑1), representing a ΔLogP of +0.61 . This shift is attributable to the replacement of the anilino N–H hydrogen with a methyl group, converting a secondary aniline into a tertiary N‑methyl aniline and predictably increasing lipophilicity.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.30 (Chemsrc computed value) |
| Comparator Or Baseline | CAS 122862‑99‑1 (des‑methyl analogue): LogP = 1.69 (LeYan computed value) |
| Quantified Difference | ΔLogP = +0.61 (target more lipophilic) |
| Conditions | Computational prediction; exact algorithm may differ between databases but both values sourced from standard cheminformatics platforms. |
Why This Matters
A 0.6 LogP unit difference is sufficient to meaningfully alter aqueous solubility, membrane permeability, and protein binding in a biological assay context, meaning the target compound cannot be assumed to behave identically to the des‑methyl analogue in medicinal chemistry SAR studies.
